![molecular formula C17H14N2O B15214356 6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one CAS No. 21004-63-7](/img/structure/B15214356.png)
6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one is an organic compound that features a biphenyl group attached to a pyridazinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one typically involves the coupling of biphenyl derivatives with pyridazinone precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a biphenyl boronic acid reacts with a halogenated pyridazinone under basic conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridazinone ring.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, where substituents like nitro groups or halogens can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced pyridazinone compounds, and substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazolium Blue Chloride: A biphenyl derivative used in colorimetric assays.
5-[4-(Azidomethyl)[1,1-biphenyl]-2-yl]-2H-tetrazole: A biphenyl compound used in pharmaceutical research.
Uniqueness
6-([1,1’-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one is unique due to its combination of a biphenyl group and a pyridazinone core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
21004-63-7 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
5-methyl-3-(4-phenylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14N2O/c1-12-11-16(18-19-17(12)20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20) |
Clave InChI |
MHFXJRMMMSZPGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NNC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


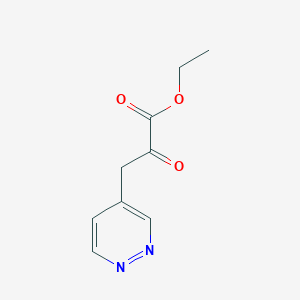
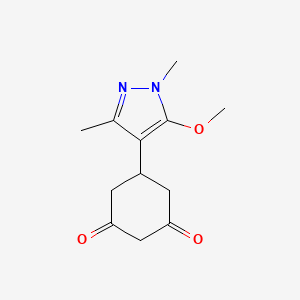

![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
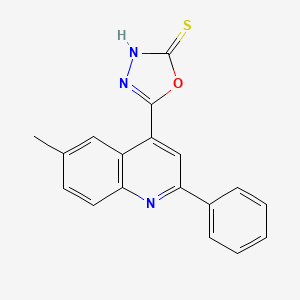
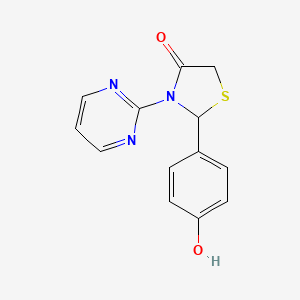
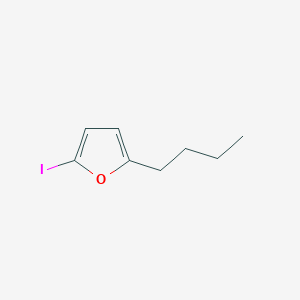
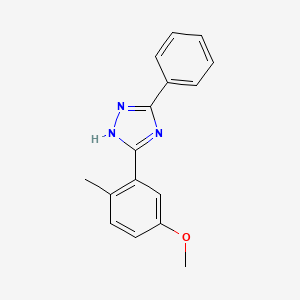
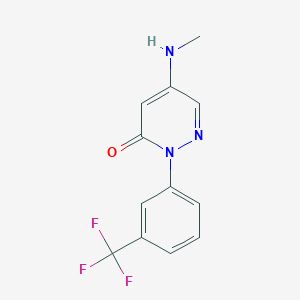
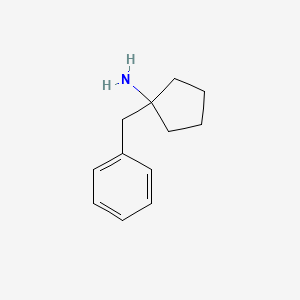
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
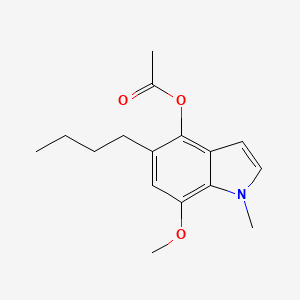
![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
